8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo[3.2.1]octane core but differ in their functional groups.
Triazole-containing compounds: These compounds contain the triazole ring but may have different substituents.
Uniqueness
The uniqueness of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene lies in its combination of the azabicyclo[3.2.1]octane core with the triazole ring, which imparts distinct chemical and biological properties.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a derivative of the bicyclic structure known for its potential biological activities, particularly in medicinal chemistry. The incorporation of the 1,2,3-triazole moiety enhances its pharmacological profile, making it a subject of interest in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N4O, with a molecular weight of approximately 258.29 g/mol. The structure features a bicyclic system fused with a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study reported that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been noted for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease treatment. Inhibitory assays have shown that triazole derivatives can achieve significant inhibition rates, suggesting their utility in cognitive enhancement therapies.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by modifications to the triazole ring and the bicyclic structure. Key findings include:
- Substituents on the phenyl group : Electron-withdrawing groups tend to enhance activity against certain targets.
- Ring modifications : Alterations in the bicyclic framework can lead to improved binding affinity to target enzymes.
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested for antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with higher electron density on the phenyl ring exhibited enhanced antibacterial effects.
Compound | Structure | MIC (µg/mL) |
---|---|---|
A | Structure A | 16 |
B | Structure B | 32 |
C | Structure C | 8 |
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that This compound induced apoptosis at concentrations as low as 5 µM.
Treatment Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
5 | 70 |
10 | 50 |
20 | 30 |
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(19-12-7-4-8-13(19)10-9-12)15-11-17-20(18-15)14-5-2-1-3-6-14/h1-7,11-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXAOQSNDWDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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